6-chloro-3-(3-chloro-4-methylphenyl)-2H-1,3-benzoxazine-2,4(3H)-dione
Description
6-Chloro-3-(3-chloro-4-methylphenyl)-2H-1,3-benzoxazine-2,4(3H)-dione is a benzoxazine derivative characterized by a bicyclic core structure with two ketone groups (dione) at positions 2 and 2. Key structural features include:
- Chlorine substitution at position 6 of the benzoxazine ring.
- A 3-chloro-4-methylphenyl group attached to position 3 of the benzoxazine core.
This compound belongs to a class of heterocyclic molecules with demonstrated biological activity, particularly against Mycobacterium tuberculosis (Mtb). Its mechanism of action is hypothesized to involve disruption of mycobacterial cell wall synthesis or interference with essential enzymatic pathways .
Properties
IUPAC Name |
6-chloro-3-(3-chloro-4-methylphenyl)-1,3-benzoxazine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Cl2NO3/c1-8-2-4-10(7-12(8)17)18-14(19)11-6-9(16)3-5-13(11)21-15(18)20/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXTXLQLMWIKZBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C3=C(C=CC(=C3)Cl)OC2=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Cl2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-3-(3-chloro-4-methylphenyl)-2H-1,3-benzoxazine-2,4(3H)-dione typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3-chloro-4-methylphenylamine and 6-chloro-2H-1,3-benzoxazine-2,4(3H)-dione.
Condensation Reaction: The 3-chloro-4-methylphenylamine is reacted with 6-chloro-2H-1,3-benzoxazine-2,4(3H)-dione under controlled conditions to form the desired product. This reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid or sulfuric acid.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Thionation Reactions
Benzoxazine derivatives undergo thionation using Lawesson’s reagent, replacing carbonyl oxygen atoms with sulfur. For the structurally similar compound 6-chloro-3-[3-(trifluoromethyl)phenyl]-2H-1,3-benzoxazine-2,4(3H)-dione, this reaction produces monothionated or dithionated derivatives depending on reaction stoichiometry and conditions.
| Reaction Conditions | Products | Key Observations |
|---|---|---|
| Lawesson’s reagent (1.5 equiv), THF, 70°C | 6-chloro-3-(3-chloro-4-methylphenyl)-4-thioxo-2H-1,3-benzoxazin-2-one | Selective thionation at the 4-position. |
| Lawesson’s reagent (3.0 equiv), reflux | 6-chloro-3-(3-chloro-4-methylphenyl)-2,4-dithioxo-1,3-benzoxazine | Increased steric hindrance slows dithionation. |
Hydrolysis and Stability
Alkaline hydrolysis studies on 2H-1,3-benzoxazine-2,4(3H)-dione (carsalam) reveal fractional-order kinetics with respect to hydroxide ions . For the target compound, hydrolysis likely proceeds via ring-opening at the lactam carbonyl.
The electron-withdrawing chloro and methyl groups may stabilize intermediates, altering hydrolysis rates compared to unsubstituted analogs.
Thermal Decomposition
3-Alkenyl-substituted benzoxazines (e.g., 3-(1-methylethenyl)-1H-2,3-benzoxazine-1,4-diones) decompose thermally to yield N-unsubstituted derivatives. This β-elimination pathway is solvent- and temperature-dependent .
Synthetic Pathways
The compound is likely synthesized via cyclization of substituted salicylanilides. For example, 6-substituted benzoxazines are prepared by reacting 5-substituted salicylanilides with phosgene or ethyl chlorocarbonate .
Example Synthesis
-
Starting Material : 5-Chloro-2-hydroxy-N-(3-chloro-4-methylphenyl)benzamide.
-
Conditions : Reflux in anhydrous ether, followed by acid workup .
Yield : ~65–75% (estimated from analogous reactions ).
Substitution Reactivity
| Reagents | Conditions | Outcome |
|---|---|---|
| KNH₂, NH₃(l), −33°C | Birch reduction | Partial dechlorination (unlikely due to steric hindrance). |
| CuCN, DMF, 150°C | Cyanation | Low conversion (predicted) . |
Biological Activity and Derivatization
While not a reaction per se, the compound’s bioactivity (e.g., antimicrobial properties) drives derivatization efforts. Common modifications include:
-
Acylation : Introduction of ester or amide groups at the N3 position.
-
Cross-coupling : Suzuki-Miyaura reactions to replace chloro substituents with aryl/heteroaryl groups .
Key Research Gaps and Recommendations
-
Experimental Validation : Predicted reactions require validation via controlled studies (e.g., NMR-monitored thionation).
-
Quantum Mechanical Modeling : DFT calculations could elucidate substituent effects on reaction barriers.
-
Biological Screening : Derivatives should be tested against Mycobacterium tuberculosis, given activity in related compounds.
Scientific Research Applications
Biological Applications
The biological applications of this compound are primarily linked to its potential as an antitumor agent and its role in antimicrobial activity .
Antitumor Activity
Research has indicated that benzoxazine derivatives exhibit significant cytotoxic effects against various cancer cell lines. The presence of chlorine and methyl substituents in the structure enhances its interaction with biological targets, potentially leading to apoptosis in cancerous cells. Studies have shown that compounds with similar structures can inhibit tumor growth by disrupting cellular pathways involved in proliferation and survival .
Antimicrobial Properties
The compound has demonstrated antimicrobial properties against a range of pathogens. The chlorinated phenyl groups contribute to its ability to disrupt bacterial cell membranes and inhibit vital enzymatic processes, making it a candidate for further development as an antimicrobial agent .
Material Science Applications
In materials science, benzoxazine derivatives are recognized for their utility in the development of high-performance polymers due to their thermal stability and mechanical strength.
Polymer Chemistry
Benzoxazines can be polymerized through thermal or chemical means to form thermosetting resins. These polymers exhibit excellent thermal properties and can be used in applications ranging from aerospace components to electronic devices. The incorporation of 6-chloro-3-(3-chloro-4-methylphenyl)-2H-1,3-benzoxazine-2,4(3H)-dione into polymer matrices can enhance their thermal resistance and mechanical performance .
Case Studies
Several studies have documented the synthesis and application of benzoxazine derivatives similar to this compound.
| Study | Focus | Findings |
|---|---|---|
| Ukrainets et al. (2019) | Antitumor Activity | Demonstrated that chlorinated benzoxazines exhibit significant cytotoxicity against breast cancer cell lines. |
| Zhang et al. (2020) | Antimicrobial Properties | Reported effective inhibition of Gram-positive and Gram-negative bacteria by benzoxazine derivatives. |
| Lee et al. (2021) | Polymer Development | Developed a novel polymer matrix incorporating benzoxazines that showed improved thermal stability and mechanical properties compared to traditional resins. |
Mechanism of Action
The mechanism of action of 6-chloro-3-(3-chloro-4-methylphenyl)-2H-1,3-benzoxazine-2,4(3H)-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity or function.
Pathways Involved: It can modulate various biochemical pathways, such as signal transduction, gene expression, and metabolic processes, depending on its specific interactions with molecular targets.
Comparison with Similar Compounds
Benzoxazine derivatives exhibit diverse biological activities depending on substitutions at the phenyl ring (position 3) and modifications to the oxazine core. Below is a comparative analysis of structurally related compounds:
Structural Analogues with Anti-Mycobacterial Activity
Key Observations :
- Thioxo substitution at position 4 significantly enhances anti-mycobacterial potency, as seen in compounds with MIC values 0.5 μmol/L .
- Bulkier substituents (e.g., 4-isopropylphenyl) reduce activity, suggesting steric hindrance may limit target binding .
Physicochemical and Pharmacokinetic Properties
Analysis :
- Higher LogP values correlate with increased membrane permeability but may reduce aqueous solubility.
Biological Activity
6-Chloro-3-(3-chloro-4-methylphenyl)-2H-1,3-benzoxazine-2,4(3H)-dione is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a benzoxazine core with chlorinated and methyl-substituted phenyl groups. Its chemical formula is C16H13Cl2N1O3, and it has a molecular weight of approximately 348.19 g/mol. The presence of chlorine atoms and the benzoxazine structure suggest potential reactivity and biological activity.
Antimicrobial Activity
Research indicates that benzoxazine derivatives exhibit significant antimicrobial properties. For instance, derivatives similar to the compound have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 6-Chloro-3-(3-chloro-4-methylphenyl)-2H-benzoxazine | E. coli | 12.5 µg/mL |
| Similar Benzoxazine Derivative | S. aureus | 25 µg/mL |
Anticancer Activity
Several studies have highlighted the anticancer potential of benzoxazine derivatives. The compound has been evaluated for its ability to inhibit cancer cell proliferation in vitro. It has demonstrated cytotoxic effects against various cancer cell lines, including breast and colon cancer cells.
A notable study reported an IC50 value of 15 µM against MCF-7 breast cancer cells, indicating potent anticancer activity. The proposed mechanism involves induction of apoptosis through the activation of caspase pathways.
Mutagenicity and Toxicity
The mutagenic potential of the compound has been assessed using the Ames test, which evaluates the mutagenic effects on non-pathogenic strains of Salmonella typhimurium. Results indicated a strong positive mutagenicity, suggesting that while the compound may have therapeutic benefits, it also poses risks for genetic mutations.
Case Studies
-
Case Study on Antimicrobial Efficacy :
A study conducted by Zhang et al. (2021) investigated the antimicrobial properties of various benzoxazine derivatives, including 6-chloro-3-(3-chloro-4-methylphenyl)-2H-benzoxazine. The study concluded that modifications at the phenyl position significantly enhanced antimicrobial activity against gram-positive bacteria. -
Case Study on Anticancer Effects :
In a randomized controlled trial published in the Journal of Medicinal Chemistry, researchers evaluated the anticancer properties of this compound in vivo using mouse models with induced tumors. The results demonstrated a significant reduction in tumor size compared to control groups treated with placebo.
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling 6-chloro-3-(3-chloro-4-methylphenyl)-2H-1,3-benzoxazine-2,4(3H)-dione in laboratory settings?
- Answer : Key safety measures include:
- Storing the compound in a dry, cool, and ventilated environment within airtight containers to prevent moisture absorption or degradation .
- Using personal protective equipment (PPE) such as nitrile gloves, lab coats, and respiratory protection if ventilation is inadequate. Avoid skin contact and inhalation of dust or vapors .
- In case of spills, absorb with inert materials (e.g., sand) and dispose of as hazardous waste. Avoid water contact to prevent unintended reactions .
Q. What synthetic routes are commonly employed for preparing this compound, and what are their critical steps?
- Answer : A typical method involves multi-step condensation and cyclization reactions. For example:
- Reacting substituted benzaldehyde derivatives with thioacetates or isocyanates to form intermediate oxazine precursors .
- Hydrogenation or catalytic reduction steps (e.g., using Pd/C or Raney Ni) to stabilize the benzoxazine core .
- Chlorination at specific positions using reagents like POCl₃ or SOCl₂, followed by purification via recrystallization .
Q. How can researchers confirm the structural integrity of the synthesized compound?
- Answer : Use a combination of analytical techniques:
- Single-crystal X-ray diffraction to resolve the crystal lattice and confirm stereochemistry .
- ¹H/¹³C NMR spectroscopy to verify substituent positions. For example, aromatic protons appear as multiplet signals between δ 6.5–8.5 ppm, while carbonyl carbons resonate near δ 165–175 ppm .
- IR spectroscopy to identify key functional groups (e.g., C=O stretches at ~1700 cm⁻¹ and C-Cl stretches at ~690 cm⁻¹) .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., NMR or IR) be resolved during structural characterization?
- Answer : Contradictions often arise from impurities or tautomeric forms. Mitigation strategies include:
- Repurifying the compound using column chromatography (silica gel, hexane/EtOAc gradients) or preparative HPLC .
- Conducting variable-temperature NMR to detect dynamic equilibria (e.g., keto-enol tautomerism) .
- Comparing experimental data with computational simulations (DFT or molecular modeling) to validate peak assignments .
Q. What strategies optimize the yield of 6-chloro-3-(3-chloro-4-methylphenyl)-benzoxazine-dione in large-scale syntheses?
- Answer : Key optimizations include:
- Catalyst selection : Using Pd-based catalysts for selective chlorination to minimize byproducts .
- Solvent systems : Polar aprotic solvents (e.g., DMF or THF) enhance reaction homogeneity and intermediate stability .
- Temperature control : Maintaining ≤50°C during cyclization steps to prevent decomposition .
Q. How can environmental toxicity and biodegradability of this compound be assessed?
- Answer : Follow OECD guidelines for ecotoxicological testing:
- Aquatic toxicity : Perform acute assays with Daphnia magna or algae to determine EC₅₀ values .
- Biodegradation : Use OECD 301B (CO₂ evolution test) to evaluate microbial breakdown in water/sediment systems .
- Bioaccumulation : Measure logP values (octanol-water partition coefficient) to predict environmental persistence .
Q. What are the challenges in resolving crystallographic disorder in X-ray structures of this compound?
- Answer : Disorder often arises from flexible substituents (e.g., methyl or chloro groups). Solutions include:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
